

Application Notes: Synthesis of Camphor Oxime

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Compound of Interest

Compound Name: *Camphor oxime*

Cat. No.: *B8808870*

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Introduction

Camphor oxime, or 2-Bornanone oxime, is a versatile chemical intermediate derived from the bicyclic monoterpene, camphor.^[1] The synthesis is a classic example of a condensation reaction between the ketone functional group of camphor and hydroxylamine.^[1] This reaction follows a nucleophilic addition-elimination mechanism, where the nitrogen of hydroxylamine attacks the carbonyl carbon of camphor.^[1] The resulting oxime is a valuable compound in various chemical applications, including its use in the synthesis of chiral auxiliaries and as a precursor for nitrogen-containing compounds like amides and nitriles.^[1] This protocol provides a detailed method for the synthesis and purification of **camphor oxime** from D-camphor.

Experimental Data

The following tables summarize the key quantitative data for the synthesis of **camphor oxime**.

Table 1: Reagent Specifications and Stoichiometry

Reagent	Molar Mass (g/mol)	Mass (g)	Moles (mmol)	Equivalents	Reference
D-Camphor	152.23	11.0	71.6	1.0	[1] [2]
Hydroxylamine e Hydrochloride	69.49	7.83	112.7	1.6	[1] [2]
Sodium Acetate	82.03	7.46	90.9	1.3	[1] [2]
Ethanol	46.07	36 mL	-	Solvent	[2]

| Deionized Water | 18.02 | 55 mL | - | Solvent [\[2\]](#) |

Table 2: Reaction and Product Parameters

Parameter	Value	Reference
Reaction Conditions		
Solvent System	Ethanol / Deionized Water	[1]
Temperature	Reflux at 85-90 °C	[1]
Reaction Time	1 hour	[1]
Product Characterization		
Appearance	White Solid	[1]
Yield	Up to 90%	[1]
Melting Point	116-119 °C	[2]
TLC Analysis	(Hexanes/Ethyl Acetate 10:1)	
R _f Value (Camphor)	0.64	[2]

| R_f Value (Camphor Oxime) | 0.29 [\[2\]](#) |

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1][2]

Reagent Preparation and Reaction Setup

- Equip a 250 mL three-necked, round-bottomed flask with a magnetic stir bar, a reflux condenser, and an internal thermometer.[1][2]
- Charge the flask with D-camphor (11.0 g, 71.6 mmol).[1][2]
- Add ethanol (36 mL) and stir the solution at room temperature until all the solid camphor has dissolved.[2]
- To the stirring solution, add deionized water (55 mL), followed by hydroxylamine hydrochloride (7.83 g, 112.7 mmol) and sodium acetate (7.46 g, 90.9 mmol).[1][2]

Reaction Execution

- Heat the reaction mixture to reflux (approximately 85-90 °C) with continuous stirring.[1]
- Maintain the reflux for 1 hour.[1] The reaction can be monitored by Thin Layer Chromatography (TLC) using a 10:1 mixture of hexanes/ethyl acetate as the eluent.[2] The R_f value for camphor is 0.64, and for the product oxime is 0.29.[2]

Product Work-up and Isolation

- After 1 hour, remove the heat source and allow the mixture to cool to room temperature.[1]
- Once cooled, transfer the reaction mixture to a 250 mL separatory funnel.
- Extract the aqueous mixture with diethyl ether (3 x 50 mL).[1][2]
- Combine the organic phases.[1]

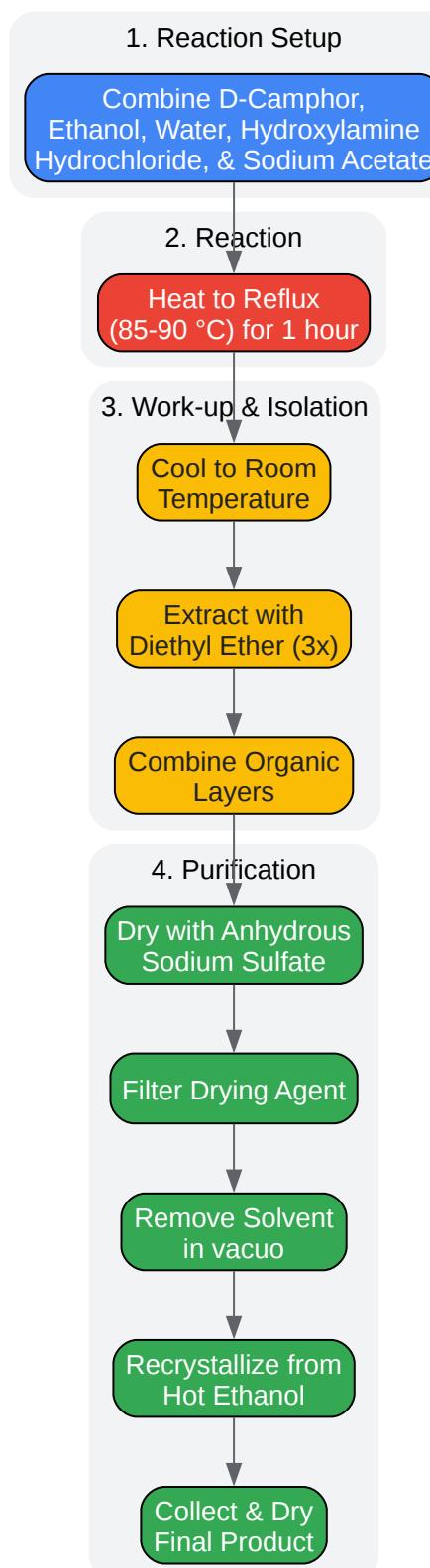
Purification

- Dry the combined organic extracts over anhydrous sodium sulfate (15 g).[1][2]

- Filter the solution to remove the drying agent.[[1](#)]
- Remove the solvent (diethyl ether) from the filtrate in vacuo using a rotary evaporator to yield a white solid.[[2](#)]
- For further purification, the crude solid can be recrystallized. Dissolve the solid in hot ethanol (15 mL) and filter while hot.[[2](#)]
- Allow the filtrate to cool to room temperature and then place it at 4 °C overnight to facilitate crystallization.[[2](#)]
- Collect the purified white crystals by vacuum filtration and dry them under vacuum.[[1](#)][[2](#)]

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow from setup to final product isolation.

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References

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